![molecular formula C14H18N2O2 B5161450 (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanol](/img/structure/B5161450.png)
(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanol
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Pharmaceutical Applications
Imidazole, the core structure of this compound, is a key component in many pharmaceuticals . The derivatives of imidazole show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Drug-Likeness and Drug Discovery
The compound has been used in the early stages of lead and drug discovery due to its ‘drug-likeness’, a qualitative property of chemicals. This property is crucial in reducing the attrition rate in drug discovery .
Organocatalysis
Enamine, a part of the compound’s name, is associated with organocatalysis. The Royal Swedish Academy of Sciences awarded the Nobel Prize in Chemistry 2021 for the development of asymmetric organocatalysis .
Synthesis of Imidazoles
The compound plays a significant role in the regiocontrolled synthesis of substituted imidazoles, which are utilized in a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Cancer Diagnostics
The compound has been used in the development of new methods for increasing the fractions of clinically significant nucleic acids, enabling early diagnostics, genotyping, and personalized therapy .
Protection and Preservation of Cultural Heritage
Although not directly linked to the compound, the term “HMS” has been associated with the application of radiation technology for the protection and preservation of cultural heritage .
Hydrological Modeling
Again, not directly linked to the compound, but the term “HMS” has been used in the context of hydrological modeling, specifically in the development of the Hydrologic Engineering Center’s Hydrologic Modeling System .
Peptide Synthesis
The compound, specifically referred to as “Boc-Aib-OH” or “Oprea1_853077”, is used as a standard building block for the introduction of aminoisobutyric acid amino-acid residues by Boc Solid Phase Peptide Synthesis .
Mechanism of Action
Safety and Hazards
Future Directions
The development of new drugs that overcome the problems of antimicrobial resistance (AMR) is necessary . In the past, drugs containing heterocyclic nuclei have provided high chemotherapeutic values and have acted as a remedy for the development of novel drugs . Therefore, there is a great importance of heterocyclic ring-containing drugs .
properties
IUPAC Name |
(2-ethyl-3-methylimidazol-4-yl)-(4-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-4-13-15-9-12(16(13)2)14(17)10-5-7-11(18-3)8-6-10/h5-9,14,17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXVSZGTOYHQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1C)C(C2=CC=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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